molecular formula C19H16I2N2O2S B300837 5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone

5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B300837
M. Wt: 590.2 g/mol
InChI Key: QVXORBQMSGCYAI-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DIBO and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DIBO involves its ability to inhibit the activity of the protein known as ubiquitin-conjugating enzyme (UbcH7). This protein is involved in the degradation of proteins in the cell. By inhibiting UbcH7, DIBO prevents the degradation of certain proteins that are important for the survival of cancer cells and the replication of HIV.
Biochemical and Physiological Effects
DIBO has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. DIBO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DIBO has been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

DIBO has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antiviral activity. However, DIBO also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Several future directions for research on DIBO include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential toxicity. The development of new synthetic methods for DIBO could also lead to the discovery of new compounds with similar properties.

Synthesis Methods

The synthesis of DIBO has been achieved using different methods, including the reaction of 2,4-thiazolidinedione with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a catalyst. Another method involves the reaction of 2-thioxo-4-imidazolidinone with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a base.

Scientific Research Applications

DIBO has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DIBO has also been demonstrated to have antiviral properties by inhibiting the replication of the human immunodeficiency virus (HIV).

properties

Product Name

5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C19H16I2N2O2S

Molecular Weight

590.2 g/mol

IUPAC Name

(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16I2N2O2S/c1-10-4-5-14(6-11(10)2)23-18(24)16(22-19(23)26)8-12-7-13(20)9-15(21)17(12)25-3/h4-9H,1-3H3,(H,22,26)/b16-8-

InChI Key

QVXORBQMSGCYAI-PXNMLYILSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OC)/NC2=S)C

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OC)I)I)NC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)OC)NC2=S)C

Origin of Product

United States

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